![molecular formula C15H25NO B1521615 3-[(Octyloxy)methyl]aniline CAS No. 1039933-71-5](/img/structure/B1521615.png)
3-[(Octyloxy)methyl]aniline
Overview
Description
“3-[(Octyloxy)methyl]aniline” is a chemical compound with the CAS Number: 1039933-71-5 . It has a molecular weight of 235.37 and its IUPAC name is 3-[(Octyloxy)methyl]aniline . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “3-[(Octyloxy)methyl]aniline” is 1S/C15H25NO/c1-2-3-4-5-6-7-11-17-13-14-9-8-10-15(16)12-14/h8-10,12H,2-7,11,13,16H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“3-[(Octyloxy)methyl]aniline” is a liquid at room temperature .Scientific Research Applications
Fluorescent Sensing
A novel Schiff-base fluorescent sensor, utilizing a related compound, demonstrated a significant enhancement in fluorescence upon interaction with Al³⁺ ions. This sensor showcased the potential for monitoring Al³⁺ concentrations in biological systems, highlighting its application in environmental and biological monitoring (Tian et al., 2015).
Electroluminescence
Research into tetradentate bis-cyclometalated platinum complexes, incorporating related aniline derivatives, uncovered their utility in electroluminescence. These complexes demonstrated significant potential for organic light-emitting diode (OLED) applications, offering insights into the development of advanced lighting and display technologies (Vezzu et al., 2010).
Organic Synthesis
Aniline derivatives have been employed as key reagents in the synthesis of sulfonated oxindoles, showcasing the versatility of these compounds in constructing complex organic molecules with potential pharmaceutical applications (Liu et al., 2017).
Catalysis
Platinum-based catalysts, supported by FeOx and incorporating aniline derivatives, have demonstrated exceptional activity and chemoselectivity in the hydrogenation of nitroarenes to anilines. This research has implications for sustainable chemical manufacturing, particularly in the production of valuable intermediates for dyes, pharmaceuticals, and agrochemicals (Wei et al., 2014).
Corrosion Inhibition
Studies on poly(aniline-co-2-pyridylamine-co-2,3-xylidine) and its nanocomposites have illustrated the potential of aniline derivatives in corrosion protection. These materials, when applied as coatings, offer significant protection against corrosion in aggressive environments, highlighting their application in materials science and engineering (Alam et al., 2016).
Sensor Development
Research into aniline reduced graphene oxide for NH₃ sensing has revealed the potential of aniline derivatives in the development of sensitive and selective gas sensors. This work underscores the importance of aniline derivatives in environmental monitoring and safety applications (Huang et al., 2013).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
3-(octoxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-2-3-4-5-6-7-11-17-13-14-9-8-10-15(16)12-14/h8-10,12H,2-7,11,13,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFBWLJBKZJSDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Octyloxy)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride](/img/structure/B1521532.png)
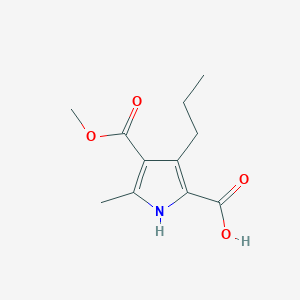
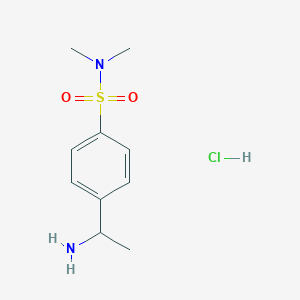
![1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione dihydrochloride](/img/structure/B1521535.png)
![2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1521536.png)
![2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid](/img/structure/B1521539.png)

![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride](/img/structure/B1521541.png)
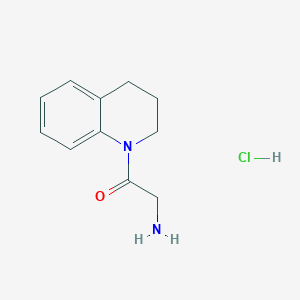
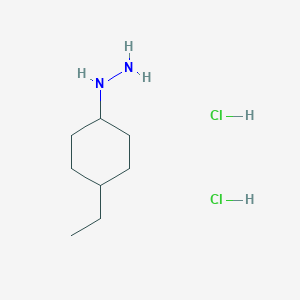
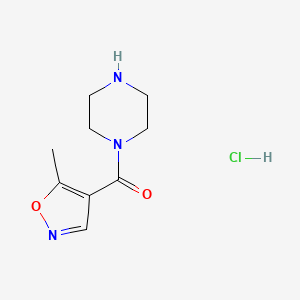

![2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde](/img/no-structure.png)
![Ethyl 2-[2-(4-chlorobutanamido)-1,3-thiazol-4-yl]acetate](/img/structure/B1521553.png)